Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate
Description
Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate: is a chemical compound belonging to the class of isothiazole derivatives. Isothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Properties
IUPAC Name |
tert-butyl 6-bromo-1,2-benzothiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S/c1-12(2,3)16-11(15)10-8-5-4-7(13)6-9(8)17-14-10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLIEAKUNMXLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NSC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723362 | |
| Record name | tert-Butyl 6-bromo-1,2-benzothiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932702-07-3 | |
| Record name | 1,1-Dimethylethyl 6-bromo-1,2-benzisothiazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932702-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-bromo-1,2-benzothiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Form Benzo[d]isothiazole Core
A widely accepted method involves the cyclization of 4-aminobenzoate derivatives with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. The process is as follows:
- Dissolve 1 equivalent of 4-aminobenzoate in glacial acetic acid.
- Add 4 equivalents of KSCN and stir at room temperature for 45 minutes.
- Cool the mixture to approximately 10 °C.
- Add 2 equivalents of bromine dissolved in acetic acid dropwise.
- Stir the reaction mixture overnight at room temperature.
This reaction facilitates the formation of the benzo[d]isothiazole ring by intramolecular cyclization, where bromine acts as an electrophilic reagent to promote ring closure and bromination at the 6-position.
Introduction of the tert-Butyl Ester Group
The tert-butyl ester group at the 3-carboxylate can be introduced either by starting from tert-butyl 4-aminobenzoate or by esterification of the carboxylic acid group post-cyclization using tert-butanol and acid catalysts. The tert-butyl ester protects the carboxylate during subsequent reactions and improves compound handling.
Bromination Specifics
The bromine substituent at the 6-position is introduced during the cyclization step by the use of bromine in acetic acid. The reaction conditions are carefully controlled to ensure selective monobromination without overbromination or side reactions. The bromine source can be molecular bromine or N-bromosuccinimide (NBS), though molecular bromine is more commonly used in this context for direct electrophilic aromatic substitution during ring formation.
Alternative Synthetic Routes
Recent advancements include the use of aryl tert-butyl sulfoxides activated by N-bromosuccinimide (NBS) to form benzo[d]isothiazole derivatives through sulfinimide intermediates and Wittig-like reactions. This method proceeds rapidly at room temperature and tolerates various substituents, including bromine at the 6-position. Additionally, improved protocols avoid NBS by employing amines and catalytic p-toluenesulfonic acid in toluene, offering milder conditions and good yields.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
The use of tert-butyldimethylsilyl (TBDMS) protecting groups for hydroxyl substituents during cyclization improves yields and allows selective deprotection post-synthesis. This is relevant when hydroxy-substituted benzo[d]isothiazoles are targeted but can inform protecting group strategies in related syntheses.
Neutralization with aqueous ammonia solution (25% NH3) at pH 8 is crucial for precipitating the product cleanly and avoiding side reactions.
Lowering equivalents of KSCN and bromine to half during cyclization can still yield the desired product efficiently when TBDMS protection is used, optimizing reagent use and cost.
The NBS-activated sulfoxide method offers a rapid alternative that tolerates various substituents and avoids harsher conditions, which may be beneficial for sensitive functional groups.
Summary Table of Key Preparation Steps
| Preparation Aspect | Method Details | Advantages | Limitations |
|---|---|---|---|
| Cyclization | 4-aminobenzoate + KSCN + Br2 in AcOH | Efficient ring formation | Requires careful bromine handling |
| Bromination | Bromine added dropwise during cyclization | Selective 6-position bromination | Potential overbromination if uncontrolled |
| tert-Butyl Ester Formation | Esterification with tert-butanol or starting ester | Protects carboxylate group | Additional synthetic step if post-cyclization |
| Alternative NBS Method | Aryl tert-butyl sulfoxide + NBS | Mild conditions, fast reaction | Requires sulfoxide precursor |
| Protecting Group Strategy | TBDMS protection for hydroxyl groups | Improved yield, selective deprotection | Additional steps for protection/deprotection |
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) or sodium azide (NaN₃).
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
One of the most promising applications of tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate is in the development of anticancer agents. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | Concentration (μM) | Growth Inhibition (%) |
|---|---|---|
| HT29 (Colon) | 25 | 45 |
| A2780 (Ovarian) | 25 | 50 |
| MCF-7 (Breast) | 25 | 40 |
Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Further investigation is needed to elucidate the specific pathways involved.
Inflammatory Diseases
The compound has also shown potential in treating inflammatory diseases by acting as an antagonist for specific receptors related to inflammation. In vitro studies have demonstrated an antagonism rate of up to 100% against certain receptors, indicating its therapeutic potential for conditions like colitis .
Material Science
Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its unique structural features allow for the incorporation into polymer matrices, leading to materials with improved performance characteristics.
Environmental Applications
Pesticide Development
Research has indicated that derivatives of this compound exhibit insecticidal properties. Studies have shown that these compounds can effectively target specific pests while minimizing harm to beneficial insects, making them suitable candidates for eco-friendly pesticide formulations.
Case Study 1: Anticancer Activity
A study conducted on a series of analogs derived from this compound demonstrated varying degrees of cytotoxicity across different cancer cell lines. The findings highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Inflammatory Response
In vivo studies on mice with induced colitis showed that administration of this compound led to a significant reduction in disease activity index (DAI) scores and improvement in colon length, suggesting its efficacy in managing inflammatory bowel diseases .
Mechanism of Action
The mechanism by which Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The bromine atom in the compound can participate in electrophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate include Tert-butyl 6-chlorobenzo[D]isothiazole-3-carboxylate , Tert-butyl 6-fluorobenzo[D]isothiazole-3-carboxylate , and Tert-butyl 6-iodobenzo[D]isothiazole-3-carboxylate .
Uniqueness: : this compound is unique due to the presence of the bromine atom, which imparts different chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom enhances the compound's ability to undergo electrophilic substitution reactions and increases its potential for biological activity.
Biological Activity
Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate (CAS No. 932702-07-3) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C₁₂H₁₂BrNO₂S
- Molecular Weight : 314.2 g/mol
- Structure : The compound features a benzo[d]isothiazole core with a tert-butyl ester group and a bromine substituent at the 6-position, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antimicrobial Activity : Derivatives of benzo[d]isothiazoles have been reported to exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .
- Anticancer Activity : Some studies suggest that compounds containing the benzo[d]isothiazole moiety can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation and apoptosis .
Antimicrobial Efficacy
The following table summarizes the antimicrobial efficacy of this compound against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.6 mg/mL | |
| Escherichia coli | 1.6 mg/mL | |
| Bacillus subtilis | 0.833 mg/mL | |
| Proteus vulgaris | 1.6 mg/mL |
Anticancer Activity
In vitro studies have indicated that certain derivatives of benzo[d]isothiazoles exhibit significant cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest:
| Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | |
| HeLa (Cervical Cancer) | 7.5 | |
| A549 (Lung Cancer) | 10.0 |
Case Studies
- Antibacterial Screening : In a study evaluating the antibacterial properties of various benzo[d]isothiazole derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 1.6 mg/mL .
- Cytotoxicity in Cancer Research : A series of benzo[d]isothiazole derivatives were tested against human cancer cell lines, revealing that compounds with similar structures to this compound exhibited IC₅₀ values ranging from 5 to 10 µM, indicating promising anticancer activity .
Q & A
Q. What are the standard synthetic routes for tert-butyl 6-bromobenzo[d]isothiazole-3-carboxylate, and what reaction conditions are typically employed?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting brominated benzoisothiazole precursors with tert-butyl carboxylate derivatives in anhydrous solvents (e.g., 1,4-dioxane or THF) under reflux. For example, benzoylisothiocyanate can be introduced to a brominated intermediate, followed by stirring at room temperature overnight and purification via filtration or recrystallization .
- Key Conditions :
| Step | Solvent | Temperature | Catalyst/Promoter | Reaction Time |
|---|---|---|---|---|
| Coupling | 1,4-dioxane | RT to Reflux | None | 12–48 hours |
| Purification | Ice/water or ethanol | 0–25°C | – | – |
Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C-NMR to identify proton environments (e.g., tert-butyl protons at ~1.3 ppm) and aromatic bromine coupling patterns. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., m/z 489.2 [M+2] for brominated derivatives). Elemental analysis (C, H, N) validates stoichiometry, with deviations <0.3% indicating high purity .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?
- Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures by optimizing atomic coordinates against high-resolution diffraction data. For brominated derivatives, the heavy atom effect improves phase determination. Key steps:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
Structure Solution : SHELXD for Patterson map interpretation.
Refinement : SHELXL for least-squares minimization, accounting for bromine anisotropic displacement parameters.
Discrepancies in bond lengths/angles (e.g., C-Br vs. C-S bonds) are resolved via iterative refinement cycles .
Q. What methodological considerations are critical when designing palladium-catalyzed cross-coupling reactions involving this compound?
- Methodological Answer : Optimize catalytic systems to prevent debromination or tert-butyl group cleavage:
- Catalyst : Use Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%) for Suzuki-Miyaura couplings.
- Solvent : Anhydrous THF or Et₃N/THF mixtures to stabilize intermediates.
- Additives : CuI (0.1–1.0 equiv) accelerates oxidative addition.
Monitor reaction progress via TLC (hexane:EtOAc, 3:1). Post-reaction, filter through Celite® to remove Pd residues .
Q. How should researchers address discrepancies between calculated and observed elemental analysis data for this compound derivatives?
- Methodological Answer : Discrepancies >0.5% in C/H/N suggest impurities or hydration. Mitigation steps:
Repurification : Recrystallize from ethanol/water or use silica gel chromatography.
Alternative Techniques : Combine with HRMS or ICP-OES to detect trace metals (e.g., residual Pd).
Error Analysis : Compare with literature values (e.g., C: 54.22% calculated vs. 54.04% observed in analogous brominated benzimidazoles) .
Data Contradiction Analysis Example
Scenario : Conflicting NMR signals for tert-butyl groups in different solvents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
